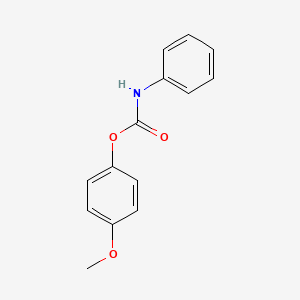
4-methoxyphenyl phenylcarbamate
Overview
Description
“4-methoxyphenyl phenylcarbamate” is a chemical compound with the molecular formula C14H13NO3 . It is part of a class of compounds known as carbamates .
Synthesis Analysis
The synthesis of carbamates like “4-methoxyphenyl phenylcarbamate” often involves reactions of amines with organosilicon isocyanates and phenylisocyanate . Another method involves the condensation of methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}-carbamate with ninhydrin and L-proline .
Molecular Structure Analysis
The molecular structure of “4-methoxyphenyl phenylcarbamate” can be analyzed using various methods such as X-ray diffraction (XRD) analysis . The molecular weight of this compound is 181.19 g/mol .
Chemical Reactions Analysis
The chemical reactions involving “4-methoxyphenyl phenylcarbamate” can include electrophilic amination with sodium azide in polyphosphoric acid . This reaction regioselectively affords the corresponding 2,3,4,5-tetrasubstituted isoxazolidines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-methoxyphenyl phenylcarbamate” can be determined using various analytical techniques. For instance, its melting point is between 88 - 89°C .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-methoxyphenyl) N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-12-7-9-13(10-8-12)18-14(16)15-11-5-3-2-4-6-11/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZNBJVONJHCEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172789 | |
| Record name | p-Methyoxyphenol carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Methyoxyphenol carbanilate | |
CAS RN |
19219-48-8 | |
| Record name | p-Methyoxyphenol carbanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019219488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Methyoxyphenol carbanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30172789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3828878.png)
![2-(4-methyl-6-{[3-(4-morpholinyl)propyl]amino}-2-pyrimidinyl)phenol](/img/structure/B3828887.png)
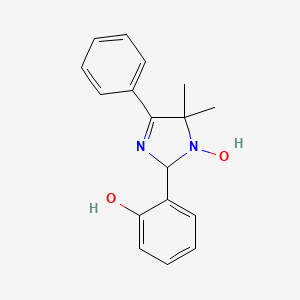
![methyl 4-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-4-oxobutanoate](/img/structure/B3828904.png)
![sodium 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3828912.png)
![ethyl [10-(aminocarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B3828915.png)
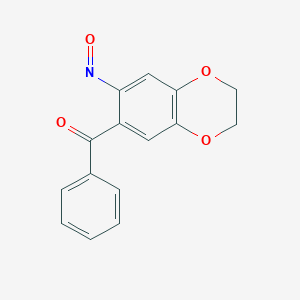

![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-isopropoxyethyl)acetamide](/img/structure/B3828932.png)
![(1S*,6R*)-9-[(7-isopropoxy-2-oxo-2H-chromen-3-yl)carbonyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3828951.png)
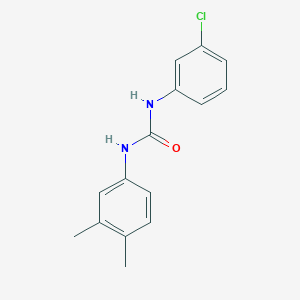
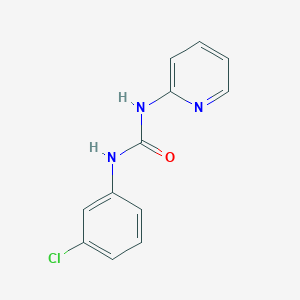
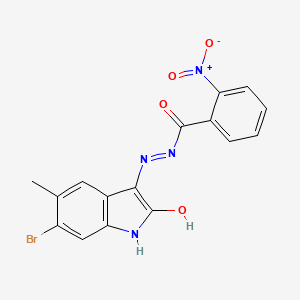
![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)